3-Methylsulfolane
Overview
Description
3-Methylsulfolane, also known as 3-Methylthiophene, is a colorless and volatile liquid with a characteristic odor. It is an organosulfur compound with a molecular formula of C5H10S and a molecular weight of 106.2 g/mol. 3-Methylsulfolane is a versatile chemical used in a variety of applications, ranging from fuel additives to industrial solvents. It is primarily used as a fuel additive in the petrochemical industry and as a solvent for organic and inorganic compounds. Additionally, 3-Methylsulfolane has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Electrolytic Solvent in Conductance Studies
3-Methylsulfolane has been evaluated as an electrolytic solvent using conductance techniques. Notably, it demonstrated notable behavior in the conductance data for various compounds, including triisoamylbutylammonium tetraphenylborate and iodide, NaBPh4, KBPh4, NaSCN, KSCN, NaI, and KI. These findings align with previous investigations of 3-methylsulfolane, highlighting its utility in conductance behavior studies in electrolytes (Rosenfarb et al., 1976).
Use in Li-ion Battery Electrolytes
Research into novel temperature-stable electrolyte mixtures for Li-ion cells identified 3-methylsulfolane as a key component. The study found that these electrolytes, used with specific cathode and anode materials, showed improved cell performance and long-term stability at elevated temperatures (Hofmann et al., 2014).
Enhancing Gas Permeability in Polymeric Membranes
Several sulfolanes, including 3-methylsulfolane, were tested as modifiers in poly(trimethylsilyl methyl methacrylate) and poly(trimethylsilyl propyne) to enhance the selectivity of CO2 permeation. 3-Methylsulfolane exhibited significant improvements in the ideal separation factors for CO2 over N2 and increased CO2 permeability coefficients, suggesting its effectiveness in gas separation applications (Li et al., 1996).
Chemical Reactions and Synthesis
3-Methylsulfolane has been studied in various chemical reactions, including its reaction with alcohols in an acidic medium to form corresponding dialkyl ethers. This research provides insights into the chemical behavior of 3-methylsulfolane and its potential applications in organic synthesis (Mukhamedova & Kursheva, 1979).
Liquid-Liquid Extraction Studies
3-Methylsulfolane has been included in studies focusing on liquid-liquid extraction, particularly in the context of mixtures involving toluene and n-heptane. Such research is crucial for understanding its potential as a solvent in the separation of aromatic and aliphatic hydrocarbons, which is significant for industrial applications (Meindersma et al., 2006).
Nucleophilic and Electrophilic Displacement Reactions
Studies on heats of displacement in sulfolane/3-methylsulfolane solutions have provided valuable data for understanding the behavior of carbenium ions and various anions in neutral compounds. This information is vital for further research in organic chemistry and reaction mechanisms (Arnett et al., 1990).
properties
IUPAC Name |
3-methylthiolane 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-5-2-3-8(6,7)4-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJLMPKFQPJDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCS(=O)(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870789 | |
Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylsulfolane | |
CAS RN |
872-93-5 | |
Record name | 3-Methylsulfolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylsulfolane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyltetrahydrothiophene 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.